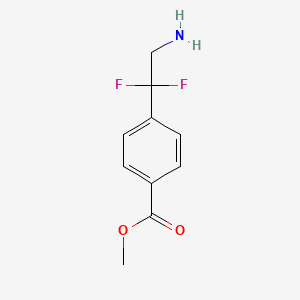
N-(4-sulfamoylnaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sulfamoylnaphthalen-1-yl)acetamide: is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group in this compound further enhances its biological activity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylnaphthalen-1-yl)acetamide typically involves the reaction of 4-sulfamoylnaphthalene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-sulfamoylnaphthalene-1-amine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-sulfamoylnaphthalen-1-yl)acetamide can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the sulfonamide group, to form corresponding amines.
Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Compounds with different functional groups replacing the acetamide group.
科学的研究の応用
Chemistry: N-(4-sulfamoylnaphthalen-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, this compound is studied for its potential use in treating bacterial infections and certain types of cancer. It is also investigated for its role in inhibiting specific enzymes involved in disease pathways.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
作用機序
N-(4-sulfamoylnaphthalen-1-yl)acetamide exerts its effects by interacting with specific molecular targets in biological systems. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects.
類似化合物との比較
N-(4-sulfamoylphenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(4-sulfamoylbenzyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with a phenyl ring.
Uniqueness: N-(4-sulfamoylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which enhances its biological activity compared to similar compounds with phenyl or benzyl rings. The naphthalene ring provides additional sites for chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
特性
CAS番号 |
31863-62-4 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC名 |
N-(4-sulfamoylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
InChIキー |
ARQKMILAHVFBEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



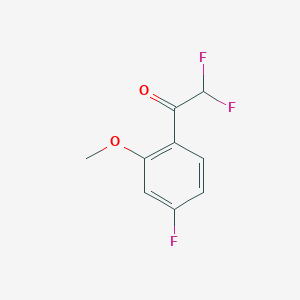


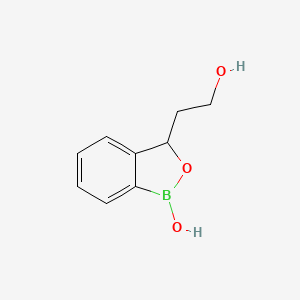
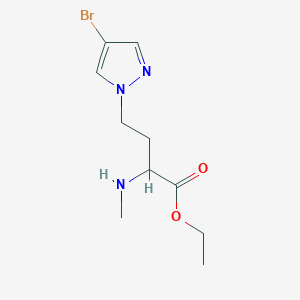
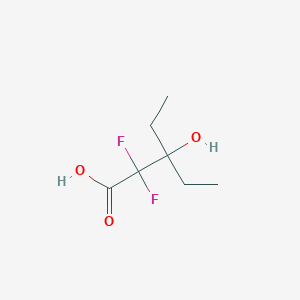
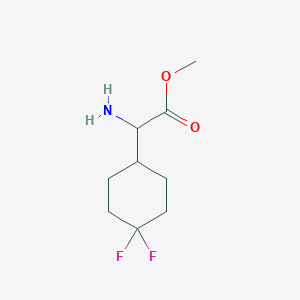
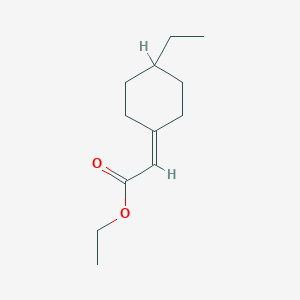
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

